molecular formula C18H16N2O3S B2804539 2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide CAS No. 864974-77-6

2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide

Cat. No. B2804539
CAS RN: 864974-77-6
M. Wt: 340.4
InChI Key: MSTQZJDZLXSBEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as our compound of interest, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives, including our compound of interest, can undergo a variety of chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

Scientific Research Applications

Structural Studies and Nucleophile-Electrophile Interactions

  • Crystal Structure Analyses of Naphthalenes : Studies on 1,8-disubstituted naphthalenes, including compounds with methoxynaphthalene and carboxamide groups, have revealed distinct molecular distortion patterns. These patterns are indicative of nucleophilic addition to a carbonyl group, suggesting potential reactivity and interaction mechanisms of similar compounds (Schweizer et al., 1978).

Biologically Active Derivatives

  • Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives have demonstrated notable antibacterial and antifungal properties. These compounds, structurally related to the queried compound, exhibit significant molecular interactions, which could be foundational for developing new antimicrobial agents (Vasu et al., 2005).

Synthesis and Cytotoxic Activities

  • Synthesis and Characterization for Cancer Research : The synthesis and structural characterization of related compounds, such as 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, have been conducted. These compounds exhibited cytotoxic activities against various cancer cell lines, making them significant in cancer research (El Gaafary et al., 2021).

Inhibition of Photosynthetic Electron Transport

  • Potential Anti-Inflammatory Agents : N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have been synthesized and evaluated for their inhibitory effect on photosynthetic electron transport in spinach chloroplasts. These studies contribute to the understanding of potential anti-inflammatory applications of similar naphthalene-based compounds (Goněc et al., 2015).

  • Comparative Molecular Surface Analysis for Anti-Invasive Agents : Research involving methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, which are structurally related to the compound , has focused on their potential as anti-invasive agents. This includes detailed molecular surface analyses to determine the factors contributing to their biological activities (Michnová et al., 2019).

Fluorescent Labeling Reagents

  • High-Performance Liquid Chromatography : Compounds like 3-(7-methoxycoumarin-3-carbonyl)-2-oxazolones have been synthesized and utilized as fluorescent labeling reagents in high-performance liquid chromatography, indicating the potential use of similar methoxynaphthalene-based compounds in analytical chemistry (Takadate et al., 1989).

properties

IUPAC Name

2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-19-16(21)13-7-8-24-18(13)20-17(22)14-9-11-5-3-4-6-12(11)10-15(14)23-2/h3-10H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTQZJDZLXSBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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